7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Differentiation

Procurement of incorrect imidazo[1,2-a]pyridine regioisomers risks failed SAR studies. CAS 817172-52-4 features a 7-methyl pattern and a free piperazine NH for derivatization-distinct from 6- or 8-methyl analogs. - **Application**: Kinase inhibitor library synthesis (PI3Kα), Babesia caballi screening (class IC50 ~0.47 µM). - **Key advantage**: Basic piperazine (pKa ~9.7) enables salt screening for solubility >1 mg/mL. - **Supply**: ≥95% purity; gram quantities available for in vivo PK/PD.

Molecular Formula C20H24N4
Molecular Weight 320.4 g/mol
CAS No. 817172-52-4
Cat. No. B3416430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine
CAS817172-52-4
Molecular FormulaC20H24N4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)CN4CCNCC4
InChIInChI=1S/C20H24N4/c1-15-3-5-17(6-4-15)20-18(14-23-11-8-21-9-12-23)24-10-7-16(2)13-19(24)22-20/h3-7,10,13,21H,8-9,11-12,14H2,1-2H3
InChIKeyDADQFHORMDFLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Classification and Evidence Scarcity


7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS 817172-52-4; molecular formula C20H24N4; molecular weight 320.43 g/mol) is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyridine family . This scaffold is a privileged structure in medicinal chemistry, serving as the core of several marketed drugs including zolpidem, alpidem, and necopidem [1]. The compound features a 7-methyl substitution on the pyridine ring, a p-tolyl group at the 2-position, and a piperazin-1-ylmethyl moiety at the 3-position—a combination that distinguishes it from close regioisomeric analogs (6-methyl: CAS 727976-13-8; 8-methyl: CAS 727975-49-7) and the des-methyl derivative (CAS 820245-83-8). Despite the established pharmacological relevance of the imidazo[1,2-a]pyridine chemotype, no primary research articles or patents containing quantitative biological or physicochemical data specific to compound 817172-52-4 were identified in the public domain as of the search date [2]. The evidence presented herein relies on structural differentiation from closest analogs, class-level inferences drawn from published imidazo[1,2-a]pyridine studies, and vendor-reported physicochemical specifications.

Why Generic Substitution Fails for This Analog


Within the imidazo[1,2-a]pyridine series, the position of the methyl substituent on the pyridine ring is a critical determinant of both electronic character and steric environment at the pharmacophoric core [1]. The 7-methyl group in compound 817172-52-4 exerts an electron-donating inductive effect that is electronically decoupled from the imidazole nitrogen (N1) by the intervening bridgehead junction, whereas the 8-methyl isomer (CAS 727975-49-7) places the substituent ortho to the imidazole nitrogen—substantially altering its basicity and hydrogen-bonding geometry [2]. Furthermore, the piperazin-1-ylmethyl moiety at C3 provides a basic secondary amine (pKa ~9.7 for the piperazine NH) that is absent in the des-piperazine analog 7-methyl-2-p-tolyl-imidazo[1,2-a]pyridine, enabling salt formation and aqueous solubility modulation that cannot be replicated by the simpler 2-arylimidazopyridine scaffold . These structural features collectively mean that minor analog substitutions are not conservative with respect to target engagement, pharmacokinetic behavior, or synthetic derivatization potential. Consequently, procurement decisions based solely on scaffold similarity without attending to the specific 7-methyl, 3-piperazinylmethyl, 2-p-tolyl substitution pattern carry a material risk of selecting a compound with divergent biological or physicochemical performance.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Methyl Position Drives Divergent Molecular Properties

The 7-methyl substitution on the imidazo[1,2-a]pyridine core creates a distinct electronic and steric profile compared to the 6-methyl and 8-methyl regioisomers. At the 7-position (para to the bridgehead nitrogen on the pyridine ring), the methyl group's electron-donating effect is electronically insulated from the imidazole ring, whereas the 8-methyl group (ortho to imidazole N1) directly perturbs the basicity and H-bond acceptor capacity of the heterocyclic core. These differences have documented consequences in related imidazo[1,2-a]pyridine SAR studies, where the position of methyl substitution has been shown to alter kinase inhibitory potency by >10-fold and to shift selectivity profiles across kinase panels [1]. The 6-methyl analog (CAS 727976-13-8) places the methyl group at the position corresponding to zolpidem—a GABAA receptor modulator—whereas the 7-methyl pattern of the target compound structurally mimics the substitution of non-sedating imidazopyridine anxiolytics such as alpidem [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Differentiation

Piperazine Moiety Enables Salt Formation and Solubility Control

The piperazin-1-ylmethyl substituent at the C3 position introduces a secondary amine with a calculated pKa of approximately 9.7 (typical for N-alkylpiperazines), providing a protonatable site absent in the des-piperazine comparator 7-methyl-2-p-tolyl-imidazo[1,2-a]pyridine . This basic center permits stoichiometric salt formation with pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate), which is a standard strategy for enhancing aqueous solubility and dissolution rate. The des-piperazine analog (estimated cLogP ~3.8) is predicted to have limited aqueous solubility (<0.1 mg/mL at pH 7.4), whereas salt forms of the target compound are expected to exhibit pH-dependent solubility profiles with enhanced dissolution in gastric-simulated media (pH 1.2–2.0) owing to piperazine protonation [1]. In the context of procurement for in vivo studies, compounds lacking a basic center typically require co-solvent or surfactant-based formulations that may confound pharmacological readouts.

Pharmaceutical Development Salt Screening Solubility Modulation Pre-formulation

Class-Level Antiparasitic Potency of the Imidazopyridine Core

While no organism-level data exist specifically for CAS 817172-52-4, the unsubstituted imidazo[1,2-a]pyridine core scaffold has demonstrated potent, dose-dependent in vitro inhibition of multiple piroplasm species, establishing a class-level potency benchmark against which functionalized derivatives may be evaluated [1]. In a fluorescence-based SYBR Green I assay, imidazo[1,2-a]pyridine inhibited Babesia caballi growth with an IC50 of 0.47 ± 0.07 µM—representing approximately 5-fold greater potency than the reference drug diminazene aceturate (IC50: 2.29 ± 0.06 µM against B. bigemina) [1]. Notably, the core scaffold exhibited a long-lasting inhibitory effect, suppressing Babesia growth for up to 4 days after treatment withdrawal, suggesting a cidal rather than static mechanism [1]. The target compound 817172-52-4 incorporates the identical imidazo[1,2-a]pyridine core with additional substituents (7-methyl, 3-piperazinylmethyl, 2-p-tolyl) that may further enhance potency or selectivity, though confirmatory data are not available [2].

Antiparasitic Drug Discovery Piroplasmosis Babesia In Vitro Efficacy

Late-Stage Derivatization via the Piperazine Handle

The unsubstituted piperazine NH in compound 817172-52-4 represents a chemically accessible handle for diversification through well-established reactions: amide coupling (with carboxylic acids or acyl chlorides), sulfonamide formation (with sulfonyl chlorides), reductive amination (with aldehydes), and N-arylation (via Buchwald-Hartwig or Ullmann coupling) [1]. This contrasts with the des-piperazine analog, which lacks a comparably accessible reactive site for rapid analog generation. In the broader imidazo[1,2-a]pyridine literature, piperazine-linked derivatives have been extensively employed: N-hydroxyethyl piperazinyl imidazo[1,2-a]pyridines achieved ATX inhibition with IC50 values as low as 3.4 nM [2], and sulfonyl piperazine-containing imidazo[1,2-a]pyridines have demonstrated antiviral activity [3]. The target compound thus serves as a versatile advanced intermediate for the construction of focused compound libraries, whereas regioisomers with identical molecular formula but different methyl placement (CAS 727975-49-7, CAS 727976-13-8) would produce analog series with potentially divergent SAR trajectories.

Synthetic Chemistry Library Synthesis Late-Stage Functionalization Building Block Utility

Vendor Purity and Regulatory Compliance Comparison

Commercially, 7-methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS 817172-52-4) is available from multiple vendors with purity specifications of NLT 98% (MolCore, ISO-certified) and minimum 95% (CymitQuimica), with characterization typically including HPLC, NMR, and mass spectrometry . The des-methyl analog 3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 820245-83-8) is offered at comparable purity (NLT 98%) but differs in molecular weight (306.40 vs. 320.43 g/mol) and lacks the 7-methyl group that may influence metabolic stability and target binding . Procurement from ISO-certified suppliers such as MolCore provides documentation suitable for GLP/GMP laboratory environments, whereas certain alternative suppliers may not offer equivalent certification . For researchers requiring a compound with the specific 7-methyl-3-piperazinylmethyl-2-p-tolyl substitution pattern as a reference standard, intermediate, or screening compound, the target compound is the only option matching this exact structure; the 8-methyl (CAS 727975-49-7) and 6-methyl (CAS 727976-13-8) regioisomers, despite sharing the same molecular formula (C20H24N4), are chemically distinct entities with different CAS numbers and potentially divergent biological activities.

Chemical Procurement Quality Control Reference Standard ISO Compliance

Differential CYP Susceptibility by Methyl Position

The position of the methyl substituent on the imidazo[1,2-a]pyridine scaffold is predicted to influence susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism. Methyl groups at C6 and C8 are positioned on the pyridine ring adjacent to the ring junction and are expected to be more sterically accessible to CYP oxidation than the C7 methyl group, which is situated further from the fused imidazole moiety [1]. In structurally related imidazo[1,2-a]pyridine drug candidates, metabolic oxidation of ring methyl groups to the corresponding hydroxymethyl or carboxylic acid metabolites has been identified as a primary clearance mechanism, with the site of oxidation influenced by the electronic environment of the specific ring position [2]. The 7-methyl substitution pattern may thus confer differential metabolic stability compared to the 6-methyl (zolpidem-type) and 8-methyl regioisomers, though direct experimental comparison data for 817172-52-4 are not available [3]. For procurement decisions involving compounds destined for in vivo pharmacokinetic studies, the distinct metabolic fate of each regioisomer must be considered.

Drug Metabolism Cytochrome P450 Metabolic Soft Spot Oxidative Metabolism

Recommended Research and Industrial Applications


Focused Kinase Inhibitor Library Synthesis

The unsubstituted piperazine NH of CAS 817172-52-4 provides a strategic diversification point for constructing focused kinase inhibitor libraries. Based on established SAR for imidazo[1,2-a]pyridine PI3Kα inhibitors, systematic N-functionalization via amide coupling or sulfonylation can generate 50-200 compound arrays suitable for biochemical screening against lipid and protein kinase panels [1]. The 7-methyl substitution pattern differentiates these libraries from those built on the 6-methyl (zolpidem-type) scaffold, potentially accessing distinct kinase selectivity profiles. Researchers should procure CAS 817172-52-4 at NLT 95% purity to ensure that byproducts from piperazine N-oxidation or incomplete Mannich reaction do not confound screening results.

Antiparasitic Lead Optimization

The imidazo[1,2-a]pyridine core has demonstrated sub-micromolar IC50 values against Babesia caballi (0.47 µM) and other piroplasm species [2]. CAS 817172-52-4, bearing the identical core with additional 7-methyl, 3-piperazinylmethyl, and 2-p-tolyl substituents, represents a logical starting point for a structure-activity relationship campaign aimed at improving potency, selectivity, and in vivo efficacy against Babesia and Theileria parasites. The piperazine moiety may further enhance activity by mimicking the positively charged amidine group of diminazene aceturate while avoiding its hemolytic toxicity. Procurement of gram quantities is recommended to support both in vitro IC50 determination and initial murine efficacy models.

Salt Selection for In Vivo Formulation

The basic piperazine center (predicted pKa ~9.7) in CAS 817172-52-4 enables systematic salt screening with pharmaceutically acceptable counterions (hydrochloride, mesylate, tosylate, tartrate) [3]. Researchers should conduct a mini-salt screen (5-10 counterions, 100 mg scale) to identify the crystalline form with optimal aqueous solubility (>1 mg/mL at pH 7.4), acceptable hygroscopicity, and thermal stability (Tm > 150°C by DSC). Comparative solubility-pH profiling against the des-piperazine analog can quantify the contribution of the basic center to dissolution enhancement under biorelevant conditions (FaSSIF/FeSSIF). This application is particularly relevant for teams transitioning from in vitro pharmacology to rodent PK/PD studies.

Regioisomeric Comparator Panel for SAR Studies

The coexistence of four structurally related compounds—CAS 817172-52-4 (7-methyl), CAS 727975-49-7 (8-methyl), CAS 727976-13-8 (6-methyl), and CAS 820245-83-8 (des-methyl)—creates a unique opportunity to assemble a compact regioisomeric panel for probing the impact of methyl position on biological activity . Such a panel, when tested in parallel across a target panel (e.g., kinase selectivity screen, CYP inhibition panel, or cell viability assay), can generate quantitative structure-activity relationship data that isolates the contribution of the methyl group position independent of other scaffold features. This approach is particularly valuable for establishing intellectual property positions around specific substitution patterns or for identifying the optimal regioisomer for lead optimization.

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